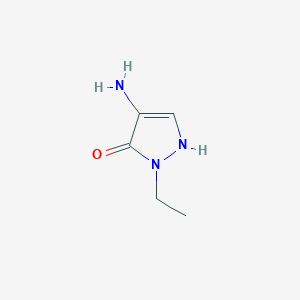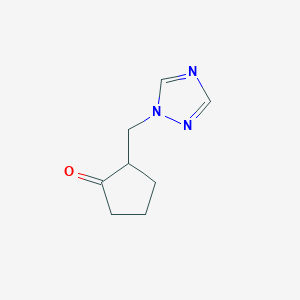
4-Amino-1-ethyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-ethyl-1H-pyrazol-5-ol is a chemical compound that has recently gained attention in scientific research. It is a heterocyclic compound with a pyrazole ring and an amino group attached to it. This compound has shown potential in various fields of research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Amino-1-ethyl-1H-pyrazol-5-ol is not fully understood yet. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Amino-1-ethyl-1H-pyrazol-5-ol has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-1-ethyl-1H-pyrazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has shown promising results in various studies, making it an attractive compound for further research. However, one limitation of this compound is that its mechanism of action is not fully understood yet, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-1-ethyl-1H-pyrazol-5-ol. One potential area of research is the development of new drugs that incorporate this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer. Other potential areas of research include the development of new synthetic methods for this compound and the exploration of its potential use in other fields, such as materials science.
Synthesemethoden
The synthesis of 4-Amino-1-ethyl-1H-pyrazol-5-ol can be achieved through various methods. One of the most common methods is the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate in the presence of a strong acid catalyst. Another method involves the reaction of 4,5-dihydro-1H-pyrazole with nitrous acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-ethyl-1H-pyrazol-5-ol has been extensively studied in scientific research due to its potential use in various fields. It has shown promising results in the development of new drugs, specifically in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
198885-81-3 |
|---|---|
Produktname |
4-Amino-1-ethyl-1H-pyrazol-5-ol |
Molekularformel |
C5H9N3O |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
4-amino-2-ethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C5H9N3O/c1-2-8-5(9)4(6)3-7-8/h3,7H,2,6H2,1H3 |
InChI-Schlüssel |
CWFAXXKVJJHNIN-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CN1)N |
Kanonische SMILES |
CCN1C(=O)C(=CN1)N |
Synonyme |
1H-Pyrazol-5-ol,4-amino-1-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)






